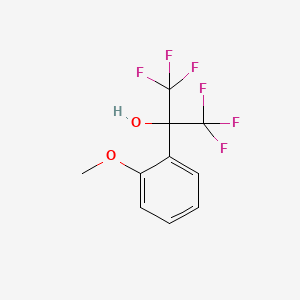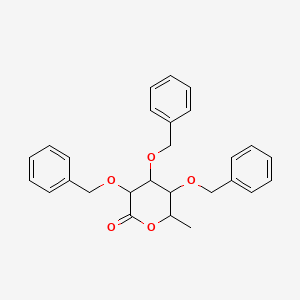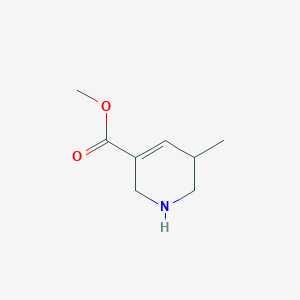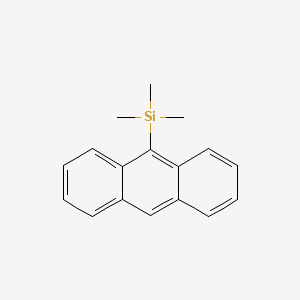
9-Trimethylsilylanthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Trimethylsilylanthracene is an organosilicon compound that features a trimethylsilyl group attached to the ninth position of the anthracene molecule. This compound is of significant interest due to its unique photophysical properties and its applications in organic synthesis and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Trimethylsilylanthracene typically involves the reaction of anthracene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete substitution.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Types of Reactions:
Substitution Reactions: this compound can undergo protodesilylation, where the trimethylsilyl group is replaced by a hydrogen atom.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions of this compound are less documented, it is likely that the anthracene core can undergo typical aromatic oxidation and reduction processes.
Common Reagents and Conditions:
Major Products:
科学研究应用
9-Trimethylsilylanthracene has several applications in scientific research:
Photophysical Studies: Due to its unique fluorescence properties, it is used in studies involving fluorescence quenching and photochemical reactions.
Organic Synthesis: It serves as a precursor for the synthesis of other organosilicon compounds and can be used in various organic transformations.
Material Science: The compound’s properties make it useful in the development of new materials, particularly in the field of organic electronics and photonics.
作用机制
The primary mechanism of action for 9-Trimethylsilylanthracene in its photochemical reactions involves the formation of a hydrogen bond in the excited singlet state. This interaction leads to the cleavage of the carbon-silicon bond, resulting in the formation of anthracene . The reaction kinetics indicate that the intermediate formed during this process undergoes partitioning between the product and the starting material .
相似化合物的比较
- Trimethylsilyl-substituted Pyrenes
- Trimethylgermyl-substituted Anthracenes
- Trimethylstannyl-substituted Phenanthrenes
Comparison: 9-Trimethylsilylanthracene is unique due to its specific substitution pattern and the resulting photophysical properties. Compared to other trimethylsilyl-substituted aromatic compounds, it exhibits distinct fluorescence quenching behavior and reactivity in the presence of alcohols . This makes it particularly valuable for studies involving photochemical processes and material science applications.
属性
分子式 |
C17H18Si |
|---|---|
分子量 |
250.41 g/mol |
IUPAC 名称 |
anthracen-9-yl(trimethyl)silane |
InChI |
InChI=1S/C17H18Si/c1-18(2,3)17-15-10-6-4-8-13(15)12-14-9-5-7-11-16(14)17/h4-12H,1-3H3 |
InChI 键 |
BCXUWDHESDSDMJ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


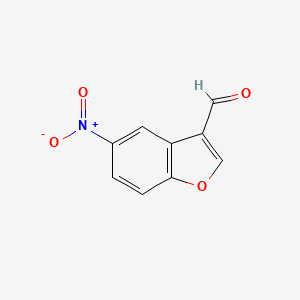
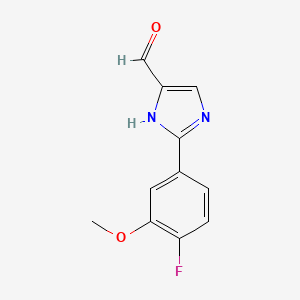
![1-[4-Chloro-2-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13695197.png)
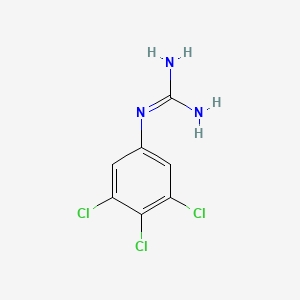
![1-[(1E)-1,3-Butadien-1-Yl]-4-Fluorobenzene](/img/structure/B13695209.png)
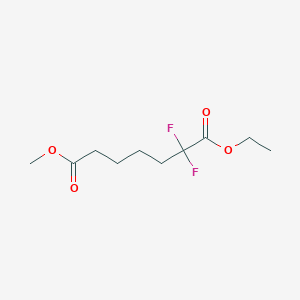
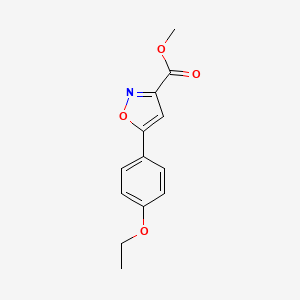
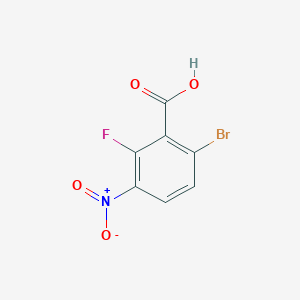
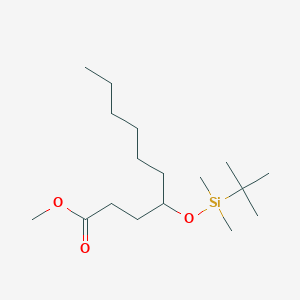
![3-Phenyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13695251.png)
![1-[4-(1-Imidazolyl)phenyl]guanidine](/img/structure/B13695252.png)
